Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride
Overview
Description
Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound belonging to the piperidine class. It is known for its analgesic properties and is structurally related to pethidine (also known as meperidine). This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Normeperidine hydrochloride, also known as Meperidine, primarily targets the μ-opioid receptors in the central nervous system (CNS) . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
Normeperidine functions as an analgesic due to its agonistic action on the μ-opioid receptors in the CNS . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression .
Biochemical Pathways
The primary biochemical pathway affected by Normeperidine involves the μ-opioid receptor signaling . The agonistic action on these receptors inhibits the ascending pain pathways, altering the perception of pain .
Pharmacokinetics
Normeperidine is metabolized in the liver by hydrolysis to meperidinic acid followed by partial conjugation with glucuronic acid . It also undergoes N-demethylation to normeperidine, which then undergoes hydrolysis and partial conjugation . Normeperidine, an active metabolite of Meperidine, has about half the analgesic potency of Meperidine but has twice the CNS stimulation effects . It has a significantly longer elimination half-life, leading to the accumulation of the metabolite with repeated doses of Meperidine .
Result of Action
The result of Normeperidine’s action is the relief of moderate to severe acute pain . It also has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B . The accumulation of normeperidine can lead to central nervous system (cns) excitation, including symptoms such as delirium, irritability, tremors, myoclonus, and muscle twitches .
Action Environment
The action, efficacy, and stability of Normeperidine can be influenced by various environmental factors. For instance, the concomitant use of Normeperidine with all cytochrome P450 3A4 inhibitors may result in an increase in Normeperidine plasma concentrations, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression . Additionally, renal insufficiency can lead to the accumulation of normeperidine, increasing the risk of CNS excitation .
Biochemical Analysis
Biochemical Properties
Normeperidine hydrochloride interacts with various enzymes and proteins in the body. It is primarily metabolized in the liver to meperidinic acid through hydrolysis, followed by partial conjugation with glucuronic acid . It also undergoes N-demethylation to form normeperidine . Normeperidine is about half as potent as meperidine, but it has twice the central nervous system stimulation effects .
Cellular Effects
Normeperidine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by interacting with opioid receptors in the central nervous system, leading to inhibition of ascending pain pathways and altering pain perception . This interaction results in central nervous system depression .
Molecular Mechanism
Normeperidine hydrochloride exerts its effects at the molecular level through its interactions with opioid receptors. As an opioid agonist, it binds to these receptors, inhibiting the release of neurotransmitters and reducing the transmission of pain signals . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Normeperidine hydrochloride change over time in laboratory settings. It has been observed that after repeated dosages or continuous infusion, normeperidine builds up in patients with renal failure and may result in seizures . This indicates that the product’s stability, degradation, and long-term effects on cellular function need to be carefully monitored in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Normeperidine hydrochloride vary with different dosages in animal models. For instance, in horses, it has been found that administration of 0.5 mg/kg may provide short-term analgesia, but the associated inconsistent and/or short-term adverse effects suggest that its use as a sole agent at this dose must be cautiously considered .
Metabolic Pathways
Normeperidine hydrochloride is involved in several metabolic pathways. It is metabolized in the liver by hydrolysis to meperidinic acid followed by partial conjugation with glucuronic acid . It also undergoes N-demethylation to normeperidine . These metabolic pathways involve various enzymes and cofactors .
Transport and Distribution
Normeperidine hydrochloride is transported and distributed within cells and tissues. It is primarily metabolized in the liver and then excreted by the kidneys . It can accumulate in those with cancer, sickle cell disease, and renal insufficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . The intermediate product is then converted to the corresponding ethyl ester by acid-ethanol treatment . This method is based on the original synthetic procedure developed by Eisleb and Schaumann in 1939 .
Industrial Production Methods
Industrial production methods for this compound may involve the use of less toxic nitrogen mustards with benzyl, arylsulfonyl, or carbalkoxy substituents, which are later removed by hydrogenolysis or hydrolysis . These methods are designed to improve the safety and efficiency of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can lead to the formation of different piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, as well as various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have diverse applications in pharmaceutical research and development.
Scientific Research Applications
Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various piperidine derivatives.
Biology: It is used in studies related to neurotransmitter systems and receptor binding.
Medicine: The compound’s analgesic properties make it a valuable tool in pain management research.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride is structurally similar to other piperidine derivatives, such as:
Pethidine (Meperidine): Known for its analgesic properties and used for moderate to severe pain management.
Anileridine: Another analgesic with effects similar to morphine.
Piminodine: A piperidine derivative with analgesic properties.
Uniqueness
What sets this compound apart is its specific structural configuration, which contributes to its unique pharmacological profile and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
ethyl 4-phenylpiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMASBANDIFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77-17-8 (Parent) | |
Record name | Normeperidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60947361 | |
Record name | Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24465-45-0 | |
Record name | 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24465-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Normeperidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORMEPERIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ9K6J4X8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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